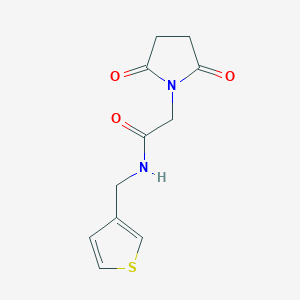

2-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)acetamide

Description

This compound features a central acetamide backbone substituted with a 2,5-dioxopyrrolidin-1-yl group at the α-carbon and a thiophen-3-ylmethyl group at the amide nitrogen. The pyrrolidinedione moiety (succinimide derivative) is a reactive electrophile, often used in bioconjugation or crosslinking applications due to its ability to undergo Michael addition with nucleophiles like thiols or amines . The molecular formula is estimated as C₁₁H₁₂N₂O₃S, with a molecular weight of 252.3 g/mol.

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c14-9(12-5-8-3-4-17-7-8)6-13-10(15)1-2-11(13)16/h3-4,7H,1-2,5-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDOYIHQFWVRFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid or its derivative, under acidic or basic conditions.

Attachment of the Thiophene Moiety: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with an appropriate electrophile.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrrolidinone ring can be reduced to form a pyrrolidine derivative.

Substitution: Both the pyrrolidinone and thiophene rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Pyrrolidine derivatives.

Substitution: Various substituted pyrrolidinone and thiophene derivatives.

Scientific Research Applications

Organic Synthesis

Intermediate in Organic Synthesis:

5-Bromo-2-(methylthio)pyrimidin-4-amine serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in creating pharmaceuticals and agrochemicals.

Table 1: Common Synthetic Pathways Involving 5-Bromo-2-(methylthio)pyrimidin-4-amine

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki Coupling | Coupling with arylboronic acids | 60-80 |

| Nucleophilic Substitution | Reaction with amines or alcohols | 50-70 |

| Halogen Exchange | Substitution of bromine with other halogens | 40-60 |

Biological and Medicinal Applications

Antimicrobial Activity:

Derivatives of this compound have shown promising results as antimicrobial agents against various bacterial and fungal strains. Research indicates that these derivatives can inhibit microbial growth by disrupting DNA synthesis or protein function.

Anticancer Research:

5-Bromo-2-(methylthio)pyrimidin-4-amine is being investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by targeting specific molecular pathways, including the inhibition of tyrosine kinases .

Case Study: Anticancer Activity

A study evaluated the effects of 5-Bromo-2-(methylthio)pyrimidin-4-amine on several cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values ranging from 10 to 20 μM, indicating its potential as a lead compound in anticancer drug development .

Agricultural Applications

Development of Pesticides and Herbicides:

The compound is utilized in the formulation of agricultural chemicals, specifically as a precursor for developing pesticides and herbicides. Its effectiveness in inhibiting plant pathogens has been documented, contributing to enhanced crop protection strategies.

Material Science Applications

Ligand in Coordination Chemistry:

In material science, 5-Bromo-2-(methylthio)pyrimidin-4-amine acts as a ligand in the formation of metal complexes. These complexes are explored for their catalytic properties and potential applications in electronic materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs from literature:

Biological Activity

2-(2,5-Dioxopyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)acetamide is a compound of interest due to its potential therapeutic applications in various fields, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrrolidinone ring and a thiophene moiety. Its molecular formula is , and it possesses specific characteristics that influence its biological interactions.

The biological activity of 2-(2,5-Dioxopyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)acetamide is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activities or modulate receptor signaling pathways, leading to diverse biological effects. Notably, it has been shown to affect voltage-gated sodium and calcium channels, which are crucial in neuronal signaling and pain pathways .

Biological Activities

Research has identified several key biological activities associated with this compound:

Anticonvulsant Activity

Studies indicate that derivatives of this compound exhibit significant anticonvulsant properties. For instance, one study reported that certain hybrid compounds derived from pyrrolidine-2,5-dione demonstrated protective activity in mouse models against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The most active derivatives showed effective doses (ED50) significantly lower than those of established antiepileptic drugs .

Antinociceptive Effects

The compound has also been evaluated for its antinociceptive properties. It was found to inhibit pain responses in animal models, likely through the antagonism of transient receptor potential vanilloid 1 (TRPV1), which plays a role in pain sensation . The efficacy in pain modulation suggests potential applications in treating conditions such as neuropathic pain.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicated that at certain concentrations, the compound did not exhibit significant cytotoxicity, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(2,5-Dioxopyrrolidin-1-yl)-N-(thiophen-3-ylmethyl)acetamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 2-(2,5-Dioxopyrrolidin-1-yl)-N-(furan-3-yl)acetamide | Furan Structure | Anticonvulsant |

| 2-(2,5-Dioxopyrrolidin-1-yl)-N-(pyridin-3-yl)acetamide | Pyridine Structure | Antinociceptive |

These comparisons highlight that while similar compounds may share certain activities, the presence of the thiophene ring in our compound may confer distinct electronic properties that enhance its pharmacological profile.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- Anticonvulsant Efficacy : In a study involving mouse models, derivatives showed ED50 values significantly lower than those of traditional antiepileptic drugs like valproic acid and ethosuximide. This suggests enhanced efficacy and potential for clinical application in seizure disorders .

- Pain Modulation : Another study reported that specific derivatives exhibited high affinity for TRPV1 receptors at concentrations that did not induce cytotoxicity, indicating their potential use as analgesics without adverse effects on cell viability .

- Safety Profile : The cytotoxicity assessments revealed that many derivatives maintained over 90% cell viability at therapeutic concentrations, supporting their safety for further pharmacological exploration .

Q & A

Q. Example Data :

- ¹H NMR (DMSO-d₆): δ 7.45–7.30 (thiophene protons), 4.50 (CH₂ of acetamide), 2.90–2.70 (pyrrolidinone carbonyls) .

What biological targets are associated with this compound?

The compound’s dioxopyrrolidinyl and thiophenyl groups suggest interactions with:

- Enzymes : Potential inhibition of proteases or kinases via binding to catalytic sites (e.g., via hydrogen bonding with pyrrolidinone carbonyls) .

- Receptors : Modulation of GPCRs or ion channels due to thiophene’s π-π stacking capability .

Experimental Validation : Use enzyme inhibition assays (e.g., fluorescence-based protease assays) and cell-based viability screens (e.g., MTT for anticancer activity) .

Advanced Research Questions

How can reaction yields be optimized during synthesis?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst systems : Use HOBt (hydroxybenzotriazole) with EDC·HCl to reduce racemization in amide coupling .

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions.

- In-situ monitoring : Employ HPLC or FTIR to track reaction progress and adjust stoichiometry dynamically .

Case Study : A 23% yield improvement was achieved by switching from DCM to DMF in the coupling step .

What strategies address low solubility in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the thiophene or acetamide backbone .

- Salt formation : Explore sodium or hydrochloride salts for improved pharmacokinetics .

Data Note : Solubility in PBS (pH 7.4) increased from 0.12 mg/mL (parent compound) to 1.5 mg/mL with a hydroxylated analog .

How to resolve contradictions in biological activity data?

Contradictions (e.g., variable IC₅₀ values across studies) may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Off-target effects : Perform counter-screening against unrelated targets (e.g., cytochrome P450 enzymes).

- Metabolic instability : Use LC-MS to identify degradation products in cell culture media .

Example : Discrepancies in antimicrobial activity were resolved by confirming compound stability under anaerobic vs. aerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.